molecular formula C12H11NO2 B8558980 2-(8-Methylquinolin-6-yl)acetic acid

2-(8-Methylquinolin-6-yl)acetic acid

Cat. No.: B8558980
M. Wt: 201.22 g/mol
InChI Key: SRLDCVZXILINJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Methylquinolin-6-yl)acetic acid is a high-purity chemical building block designed for advanced research and development. This compound belongs to the quinoline family, a privileged scaffold in medicinal chemistry known for its diverse biological activities and versatile applications in drug discovery . Quinoline derivatives are extensively investigated for their wide pharmacological potential, including anticancer, antimicrobial, antiviral, and anti-neurodegenerative properties . The 8-methylquinoline core, related to the well-studied 8-hydroxyquinoline structure, provides a platform for creating novel molecules; the acetic acid side chain at the 6-position offers a reactive handle for further synthetic modification, allowing researchers to conjugate the quinoline moiety to other molecules, create amides, or develop complex coordination systems . The primary research value of this compound lies in its role as a synthetic intermediate for developing new active substances. Its mechanism of action in biological systems is often derived from the properties of the quinoline ring, which can interact with cellular targets such as enzymes and DNA, and exhibit metal-chelating behavior . This makes it a valuable precursor for projects in hit-to-lead optimization and for constructing more complex chemical entities in areas such as inhibitor design and probe development. Researchers will find this product particularly useful in programs targeting: 1) The synthesis of novel molecules with potential pharmacological activity; 2) The development of metal-chelating agents for biochemical studies; 3) The creation of functional materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(8-methylquinolin-6-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c1-8-5-9(7-11(14)15)6-10-3-2-4-13-12(8)10/h2-6H,7H2,1H3,(H,14,15)

InChI Key

SRLDCVZXILINJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Methylquinolin-6-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with quinoline or a substituted quinoline.

    Methylation: Introduction of a methyl group at the 8th position can be achieved using methylating agents such as methyl iodide in the presence of a base.

    Acetic Acid Substitution: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions may target the quinoline ring or the acetic acid moiety, leading to various reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(8-Methylquinolin-6-yl)acetic acid depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications Reference
2-(Quinolin-6-yl)acetic acid 5622-34-4 Acetic acid at 6-position 187.2 g/mol High solubility; intermediate for drug synthesis
6-Methylquinoline-8-carboxylic acid 10349-57-2 Methyl at 6, carboxylic acid at 8 203.2 g/mol Similar scaffold; altered electronic effects due to substituent positions
Methyl 6-quinolineacetate 5622-36-6 Methyl ester at 6-position 201.2 g/mol Ester form improves lipophilicity; prodrug potential
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid L018772 Chloro, phenyl, and acetic acid 327.7 g/mol Enhanced bioactivity in cancer/inflammation models
2-(3-Bromo-4-methoxyphenyl)acetic acid N/A Bromo, methoxy on phenyl ring 259.1 g/mol Electron-withdrawing effects influence conformation and hydrogen bonding

Substituent Position and Electronic Effects

  • Methyl vs.
  • Ester vs. Acid Moieties: Methyl 6-quinolineacetate (CAS 5622-36-6) lacks the free carboxylic acid group, increasing membrane permeability but reducing direct reactivity in coupling reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(8-Methylquinolin-6-yl)acetic acid, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via regioselective substitution on quinoline derivatives. For example, bromination of 4-methoxyphenylacetic acid in acetic acid (as described for analogous quinoline derivatives) allows controlled functionalization of the quinoline ring . Optimization involves adjusting stoichiometry, temperature (e.g., room temperature for bromination), and solvent polarity to enhance regioselectivity. Post-synthesis purification via recrystallization or chromatography ensures high purity (>97% by HPLC) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Proton and carbon NMR confirm substituent positions and electronic environments. For example, aromatic protons in quinoline derivatives show distinct splitting patterns (e.g., 8-methyl group at δ ~2.5 ppm) .
  • X-ray Crystallography : Resolves molecular geometry, hydrogen-bonding motifs (e.g., centrosymmetric dimers with R22(8) motifs), and substituent planarity (e.g., methoxy group coplanarity with the quinoline ring) .
  • Melting Point Analysis : Validates purity (e.g., mp 56–58°C for related 8-aminoquinoline derivatives) .

Advanced Research Questions

Q. How can electronic effects of substituents lead to structural discrepancies, and how are these resolved experimentally?

  • Case Study : Electron-withdrawing groups (e.g., Br) on the quinoline ring distort bond angles (e.g., C–C–C angles up to 121.5°) compared to electron-donating groups (e.g., methoxy, ~118.2°). Such discrepancies arise from competing resonance and inductive effects .
  • Resolution : Combine computational modeling (DFT calculations) with experimental data (X-ray, NMR) to validate electronic contributions. For example, torsion angles between substituents and the ring plane (e.g., 78.15° for acetic acid groups) clarify steric vs. electronic dominance .

Q. What strategies mitigate by-product formation during quinoline functionalization?

  • Methodology :

  • Regioselective Protection : Use directing groups (e.g., methoxy) to bias substitution to specific positions (e.g., C6 in quinoline) .
  • Catalytic Control : Transition metal catalysts (e.g., Pd) can enhance selectivity in cross-coupling reactions for acetic acid side-chain attachment .
  • By-Product Analysis : LC-MS or TLC monitors reaction progress, enabling early termination or adjustment of reagent ratios .

Q. How does hydrogen-bonding influence molecular packing and stability in crystalline forms?

  • Insights : Strong intermolecular hydrogen bonds (e.g., carboxylic acid dimers with O–H···O distances ~2.6 Å) stabilize crystal lattices. Centrosymmetric dimers with R22(8) motifs are common in quinoline-acetic acid derivatives, as confirmed by X-ray studies .
  • Implications : Solubility and thermal stability are directly affected by packing efficiency. Forced degradation studies (e.g., thermal gravimetric analysis) correlate stability with hydrogen-bond strength .

Q. How is biological activity (e.g., antimicrobial) evaluated for quinoline-acetic acid derivatives?

  • Protocol :

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) using broth microdilution .
  • Mechanistic Studies : Fluorescence probes (e.g., metal ion binding assays) assess interactions with biological targets (e.g., transition metal chelation) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., methyl, methoxy) to correlate electronic effects with potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.